3-Methyl-2-buten-1-amine

Overview

Description

3-Methyl-2-buten-1-amine (CAS: 13822-06-5 ; also reported as 2155-94-4 , pending verification) is an alkenyl amine with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. Key physical properties include a boiling point of 114.1°C, a flash point of 19.6°C (indicating flammability), and a density of 0.787–0.8 g/cm³ . The compound features a branched unsaturated hydrocarbon chain with a primary amine group, contributing to its reactivity in organic synthesis.

This compound is utilized as a precursor in pharmaceutical research, notably in synthesizing guanidine derivatives like galegine via condensation reactions with thiourea analogs . Its structural flexibility allows for applications in drug development and agrochemical intermediates.

Biological Activity

3-Methyl-2-buten-1-amine (CAS No. 13822-06-5) is a compound with significant biological activity, primarily known for its role as an amine in various chemical reactions and potential applications in pharmaceuticals and agriculture. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.147 g/mol |

| Density | 0.787 g/cm³ |

| Boiling Point | 114.1 °C |

| Flash Point | 19.6 °C |

| LogP | 1.6116 |

This compound exhibits biological activity through its interactions with various biological systems. Its amine group allows it to participate in nucleophilic substitutions, which are crucial in the synthesis of biologically active compounds.

Research indicates that this compound can act as a precursor for synthesizing several bioactive molecules, including certain cytokinin derivatives that influence plant growth and development . Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals due to its ability to modify biological pathways.

Cytokinin Bioassays

In studies involving cytokinin bioassays, derivatives of this compound have shown promising results in promoting cell division and differentiation in plant tissues. These findings suggest that the compound could be valuable in agricultural applications to enhance crop yields .

Study on Antimicrobial Properties

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that certain modifications of the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Application in Pharmaceuticals

Another research effort focused on synthesizing novel compounds from this compound for pharmaceutical applications. The study highlighted the compound's versatility as a building block for creating amine-based drugs, emphasizing its potential use in treating various conditions due to its favorable pharmacokinetic properties .

Scientific Research Applications

Chemical Properties and Structure

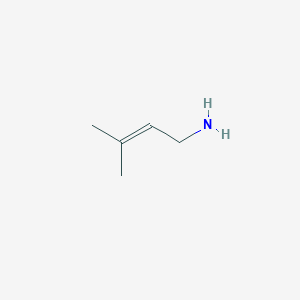

3-Methyl-2-buten-1-amine is classified as an amine with the following chemical structure:

- Molecular Formula : C5H11N

- Molecular Weight : 85.15 g/mol

- CAS Number : 166921

The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds due to its ability to undergo nucleophilic addition reactions. For instance, it can be transformed into more complex structures that are essential for drug development.

- Production of Fine Chemicals : The compound is employed in the production of fine chemicals, including agrochemicals and fragrances. Its unique structure allows for the introduction of functional groups that enhance the properties of the final products.

Chemical Intermediate

As a chemical intermediate, this compound is involved in several important reactions:

- Alkylation Reactions : The compound can participate in alkylation processes, where it acts as a nucleophile to form larger alkylated products. This property is particularly useful in synthesizing branched-chain hydrocarbons.

- Polymerization : It can be used as a monomer in polymerization reactions, contributing to the development of new materials with desirable mechanical properties.

Biological Research

Recent studies have highlighted potential biological applications of this compound:

- Biomarker Potential : Research indicates that derivatives of this compound may serve as biomarkers for certain types of food consumption, particularly in coffee products. The presence of 3-methyl-2-buten-1-thiol, a related compound, has been detected in various food matrices, suggesting its role in flavor profiling and consumer studies .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a key intermediate for an antihypertensive drug. The reaction conditions were optimized to maximize yield while minimizing by-products. The resultant compound exhibited significant biological activity, validating the utility of this compound as an effective precursor.

Case Study 2: Flavor Compound Analysis

In another investigation, researchers analyzed the flavor compounds present in different coffee varieties. They found that 3-methyl-2-buten-1-thiol was indicative of specific roasting conditions and could be used to enhance flavor profiles in coffee production . This highlights the compound's relevance not only in chemistry but also in food science.

Q & A

Q. What are the established synthetic methodologies for 3-Methyl-2-buten-1-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

Common synthetic routes include:

- Palladium-catalyzed hydroamination : Utilizing hydrazine or hydroxylamine derivatives (e.g., benzotriazole amines) with allylic substrates. Typical conditions involve 5–10 mol% Pd catalyst, toluene solvent, and temperatures of 80–100°C, yielding >70% purity after column chromatography .

- Reduction of imines/iminium salts : Sodium cyanoborohydride or catalytic hydrogenation reduces intermediates to secondary/tertiary amines, requiring strict anhydrous conditions to avoid byproducts .

- Alkylation of sulfonamide-protected amines : Generates secondary amines via SN2 reactions, with yields optimized using polar aprotic solvents (e.g., DMF) .

Key Considerations : Catalyst selection, solvent polarity, and temperature critically impact regioselectivity. Vacuum distillation or silica gel chromatography is recommended for purification .

Q. What experimental precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Essential safety protocols include:

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential volatility and respiratory irritation .

- Waste Management : Segregate amine-containing waste for disposal by certified hazardous waste contractors .

Note : Ecological toxicity data (e.g., biodegradability, aquatic toxicity) are unavailable, necessitating conservative handling and containment to prevent environmental release .

Q. How can advanced spectroscopic techniques differentiate this compound from structurally similar allylamines?

Advanced Research Question

Discrimination strategies:

- NMR : The allylic methyl group resonates at δ 22–24 ppm, while the amine-bearing carbon appears at δ 45–50 ppm, distinct from tert-allylamine derivatives .

- GC-MS (EI) : Characteristic fragmentation patterns (e.g., m/z 87 [M – CH]) and NIST library matching ensure identification .

- IR Spectroscopy : N-H stretching (3350–3300 cm) and conjugated C=C absorption (1640 cm) confirm functional groups .

Validation : Compare with reference spectra from authenticated samples or computational predictions (e.g., DFT-calculated IR/NMR) .

Q. What strategies are recommended for assessing the environmental fate of this compound given limited ecotoxicological data?

Advanced Research Question

A tiered approach is advised:

Bioaccumulation Potential : Measure experimental LogP (estimated 1.2–1.5) and compare with EPI Suite predictions .

Degradation Studies : Conduct OECD 301B biodegradability tests under aerobic conditions; monitor via HPLC for parent compound depletion .

QSAR Modeling : Use ECOSAR or TEST software to predict acute toxicity (e.g., LC for Daphnia magna) based on structural analogs .

Data Gaps : Prioritize chronic toxicity testing if initial screening suggests persistence or bioaccumulation .

Q. How can researchers resolve contradictions in reported reaction yields or physicochemical properties across studies?

Advanced Research Question

Address discrepancies through:

- Standardized Protocols : Replicate syntheses using identical conditions (e.g., solvent purity, catalyst batch) .

- Interlaboratory Collaboration : Cross-validate boiling point (reported 94–97°C vs. 231°C ) and density (0.738 g/mL ) using calibrated equipment.

- Computational Chemistry : Compare experimental data (e.g., refractive index: n/D ≈ 1.41 ) with DFT-optimized molecular properties to identify systematic errors .

Example : Discrepancies in solubility (alcohols vs. water ) may arise from impurities; use Karl Fischer titration to verify water content .

Q. What methodologies are suitable for quantifying trace impurities in this compound during quality control?

Advanced Research Question

Analytical approaches include:

- Ion Chromatography : Detect residual amines or salts (e.g., NH) with a CS2 column and suppressed conductivity detection .

- HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to separate and quantify byproducts (e.g., alkylated derivatives) at 254 nm .

- Headspace GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .

Calibration : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Alkenyl Amines

- 2-Buten-1-amine (CAS: 56930-04-2): Molecular Formula: C₄H₉N (71.12 g/mol). Key Differences: Lacks the methyl branch present in 3-Methyl-2-buten-1-amine, resulting in a linear structure.

Substituted Alkenyl Amines

- (E)-N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine: Molecular Formula: C₁₂H₁₇NO (estimated ~191.27 g/mol). Key Differences: Incorporates a methoxyphenyl group, enhancing aromaticity and polarity. This substitution expands its applications in medicinal chemistry, particularly in targeting receptor-binding domains. The compound is synthesized via Heck coupling reactions, highlighting its synthetic versatility .

Aromatic Amines

- 3-Methylphenethylamine (CAS: 55755-17-4): Molecular Formula: C₉H₁₃N (135.21 g/mol). Key Differences: A phenethylamine derivative with a meta-methyl-substituted benzene ring.

Methoxy/Alkoxy-Substituted Amines

- 2-Ethyl-2-methoxybutan-1-amine (CAS: 145550-57-8): Molecular Formula: C₇H₁₇NO (131.22 g/mol). Key Differences: Contains a methoxy group and ethyl branch, increasing hydrophilicity and steric bulk. Such modifications influence solubility and reactivity in nucleophilic substitutions .

Data Table: Comparative Analysis of Key Properties

Notes on Discrepancies

- CAS Number Variations : Discrepancies in reported CAS numbers (13822-06-5 vs. 2155-94-4) for this compound may arise from regional naming conventions or database errors. Further analytical validation is recommended .

Properties

IUPAC Name |

3-methylbut-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4-6/h3H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCBHFDNVFQUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160537 | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13822-06-5 | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.